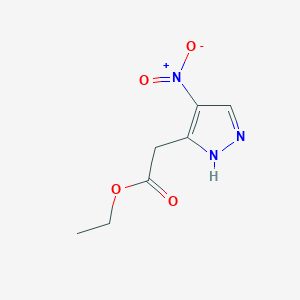

ethyl (4-nitro-1H-pyrazol-3-yl)acetate

Description

Significance of Pyrazole (B372694) Core in Modern Organic Synthesis and Chemical Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science. researchgate.net Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. researchgate.netresearchgate.net This broad spectrum of activity has led to the incorporation of the pyrazole core into numerous commercially available drugs. researchgate.net

From a synthetic standpoint, the pyrazole ring is relatively stable and allows for functionalization at various positions, enabling the creation of diverse molecular architectures. The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with biological targets, which is crucial for its pharmacological effects.

Research Context of Nitro-Substituted Pyrazoles in Advanced Organic Chemistry

The introduction of a nitro group onto the pyrazole ring, as seen in ethyl (4-nitro-1H-pyrazol-3-yl)acetate, significantly influences the chemical properties of the molecule. The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution and activates it towards nucleophilic attack. This electronic modification is a key tool for chemists to control the reactivity and regioselectivity of subsequent reactions.

Nitro-substituted pyrazoles are also important precursors for the synthesis of other functionalized pyrazoles. The nitro group can be readily reduced to an amino group, which can then be further modified or used in cyclocondensation reactions to build fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. cdnsciencepub.com These fused systems are of great interest due to their diverse biological activities. Furthermore, nitropyrazole derivatives have been investigated for their applications as energetic materials. mdpi.com

Positioning of this compound within the Broader Spectrum of Pyrazole Derivatives Research

This compound is primarily recognized as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its strategic importance lies in the combination of the reactive ester group and the versatile nitro group on the pyrazole core.

The ethyl acetate (B1210297) group at the 3-position can participate in various reactions, such as hydrolysis, amidation, and Claisen condensation, allowing for the extension of the carbon chain and the introduction of new functionalities. More significantly, the 4-nitro group can be reduced to a 4-amino group, transforming the molecule into a key precursor for the synthesis of fused pyrazole systems.

Specifically, the resulting ethyl (4-amino-1H-pyrazol-3-yl)acetate can undergo cyclocondensation reactions with 1,3-dielectrophiles to afford pyrazolo[1,5-a]pyrimidines. This class of compounds is of significant interest in medicinal chemistry. The general synthetic approach involves the reaction of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. aliyuncs.comresearchgate.net While direct studies on this compound are not extensively documented in publicly available research, its potential as a precursor for these valuable scaffolds is inferred from the well-established reactivity of related aminopyrazole carboxylates. cdnsciencepub.com

Below is a table summarizing the basic properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₉N₃O₄ |

| Molecular Weight | 199.16 g/mol |

| CAS Number | 1171521-77-9 |

The following table lists related pyrazole compounds and their documented applications, highlighting the research landscape in which this compound is situated.

| Compound | Application/Significance |

| 3-Aminopyrazole-4-carboxylic acid | Precursor for the synthesis of the parent pyrazolo[1,5-a]pyrimidine (B1248293) ring system. aliyuncs.com |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Undergoes diazotization and coupling reactions to form pyrazolo[5,1-c] aliyuncs.comtriazine derivatives and reacts with cinnamonitriles to produce pyrazolo[1,5-a]pyrimidine derivatives. cdnsciencepub.com |

| 5-Amino-3-methylpyrazole | Used in the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, an intermediate for PI3Kδ inhibitors. |

| Nitro-substituted pyrazoles | Investigated as potential melt-cast explosives and energetic materials. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-nitro-1H-pyrazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-7(11)3-5-6(10(12)13)4-8-9-5/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPBSCSECSYZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Nitro 1h Pyrazol 3 Yl Acetate and Cognate Nitropyrazoles

Direct Synthetic Approaches for Ethyl (4-nitro-1H-pyrazol-3-yl)acetate Analogues

The construction of the pyrazole (B372694) ring is the foundational step in synthesizing the target molecule and its analogues. Various strategies have been developed, ranging from classical condensation reactions to modern multicomponent approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Nucleophilic Substitution Reactions in Pyrazole Ring Functionalization

While not a primary method for ring construction, nucleophilic substitution is a critical tool for the post-synthetic modification of the pyrazole core. researchgate.net The reactivity of the pyrazole ring allows for the introduction of various functional groups. Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. nih.govnih.gov For instance, the presence of a suitable leaving group, such as a halogen at the C5 position, allows for its displacement by a nucleophile. This approach is exemplified by the reaction of 5-chloro-4-formylpyrazoles with primary alkylamines to yield 5-(N-alkyl)aminopyrazoles. encyclopedia.pub Similarly, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) results in the facile substitution of the chlorine atom with an azido (B1232118) group. mdpi.com Such reactions are instrumental in building molecular complexity on a pre-formed pyrazole scaffold.

Cyclocondensation Reactions in Pyrazole Heterocycle Construction

The most traditional and widely employed method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.combeilstein-journals.orgyoutube.com This method, often referred to as the Knorr pyrazole synthesis, is a robust and versatile approach. youtube.comrrbdavc.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. youtube.com

A variety of 1,3-dielectrophilic precursors can be utilized, including:

1,3-Diketones: Reaction with hydrazine derivatives is a classic route to substituted pyrazoles. nih.govmdpi.com

α,β-Unsaturated Ketones and Aldehydes: These substrates react with hydrazines, often leading to pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. mdpi.compharmaguideline.com

Acetylenic Ketones: Cyclocondensation with hydrazines can yield pyrazoles, though it may result in a mixture of regioisomers. mdpi.com

The regioselectivity of the cyclocondensation can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions. For example, the reaction of unsymmetrical β-ketoesters with substituted hydrazines can lead to the formation of two possible regioisomers.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Derivative | Catalyst/Conditions | Product | Reference |

| 1,3-Diketones | Hydrazine | Acid catalyst | Substituted pyrazoles | rrbdavc.org |

| α,β-Ethylenic Ketone | p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole (after oxidation) | nih.gov |

| Diethyl Oxalate and Ketone (in situ formation of diketoester) | Arylhydrazine | Not specified | 1,3,4,5-Substituted pyrazole | nih.gov |

| Acetylenic Acids and Aryl Iodides | Methylhydrazine | Palladium catalyst, Mo(CO)6 | 1,3,5-Substituted pyrazoles | nih.gov |

One-Pot Multicomponent Strategies for Pyrazole Ring Formation

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions (MCRs) have emerged as powerful tools for pyrazole synthesis. beilstein-journals.orgnih.gov These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, obviating the need for isolating intermediates. ut.ac.ir

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine derivative. encyclopedia.pub For instance, 5-aminopyrazole-4-carbonitriles can be synthesized via a three-component cyclocondensation of a phenylhydrazine (B124118), an aldehyde, and malononitrile. encyclopedia.pub Similarly, pyranopyrazole derivatives can be accessed through a four-component reaction of hydrazine hydrate (B1144303), ethyl acetoacetate, an aromatic aldehyde, and malononitrile. researchgate.net These MCRs often utilize catalysts to promote the reaction, ranging from simple organocatalysts like citric acid to metal-based catalysts. encyclopedia.pub

Table 2: One-Pot Multicomponent Reactions for Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type | Reference |

| Phenylhydrazine | Aldehyde | Malononitrile | - | Sodium p-toluenesulfonate | 5-Aminopyrazole-4-carbonitriles | encyclopedia.pub |

| Hydrazine hydrate | Ethyl acetoacetate | Aldehyde | Malononitrile | Citric acid | Pyranopyrazoles | |

| Hydrazine hydrate | Ethyl acetoacetate | Aldehyde | Malononitrile | Preheated fly-ash | Dihydropyrano(2,3-c)pyrazoles | ut.ac.ir |

Regioselective Functionalization and Derivatization of the Pyrazole Nucleus

Once the pyrazole ring is formed, subsequent functionalization is often necessary to install the desired substituents, such as the nitro group and the ethyl acetate (B1210297) moiety found in the target compound. The regioselectivity of these reactions is a critical consideration.

Controlled Introduction of Nitro Groups at Specific Ring Positions

The nitration of pyrazoles is a key step in the synthesis of nitropyrazole-based compounds. nih.gov The position of nitration is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring. guidechem.com Direct nitration of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. nih.govpharmaguideline.com

Common nitrating agents include:

Mixed Acid (HNO₃/H₂SO₄): A standard reagent for aromatic nitration. guidechem.comnih.gov

Fuming Nitric Acid/Fuming Sulfuric Acid: A more potent nitrating system used for less reactive substrates. guidechem.comresearchgate.net

Nitric Acid/Acetic Anhydride: Another effective nitrating mixture. nih.gov

For example, 4-nitropyrazole can be synthesized by the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid. guidechem.comresearchgate.net An alternative route involves the N-nitration of pyrazole to form N-nitropyrazole, which can then undergo thermal or acid-catalyzed rearrangement to yield 3-nitropyrazole or 4-nitropyrazole, depending on the conditions. nih.govresearchgate.net The synthesis of 3,4-dinitropyrazole can be achieved by the nitration of 3-nitropyrazole. researchgate.net The regioselectivity can be precisely controlled, as demonstrated by the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole at the C4 position using concentrated nitric acid in acetic anhydride. mdpi.com

Esterification and N-Alkylation Reactions on Pyrazole Scaffolds

The introduction of the ethyl acetate group can be achieved through either N-alkylation with an ethyl acetate moiety or by esterification of a pyrazole-acetic acid precursor. N-alkylation of the pyrazole ring is a common derivatization reaction. mdpi.com The NH group of the pyrazole ring can be deprotonated with a base, followed by reaction with an alkylating agent like an alkyl halide. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of N1 and N2 substituted isomers. mdpi.comsemanticscholar.org The regioselectivity is influenced by steric and electronic factors of both the pyrazole and the alkylating agent. mdpi.com Catalyst-free Michael addition has been shown to be a highly regioselective method for the N1-alkylation of pyrazoles. nih.gov Acid-catalyzed N-alkylation using trichloroacetimidates offers an alternative to methods requiring strong bases. mdpi.comresearchgate.net

Esterification is a standard procedure for converting a carboxylic acid to an ester. If a pyrazole-3-acetic acid derivative were synthesized, it could be converted to the corresponding ethyl ester, this compound, through Fischer esterification (reaction with ethanol (B145695) in the presence of a catalytic amount of acid) or by conversion to an acyl chloride followed by reaction with ethanol.

Innovative Synthetic Protocols for Pyrazole Derivatives

The synthesis of pyrazole derivatives has evolved significantly from classical condensation reactions, such as the Knorr synthesis, which often face challenges like poor regioselectivity. thieme-connect.comnih.gov Modern strategies increasingly focus on efficiency, selectivity, and milder reaction conditions.

Applications of Transition-Metal Catalysis in Pyrazole Synthesis

Transition-metal catalysis has become a powerful tool for the efficient and stereoselective construction of heterocyclic rings, including pyrazoles. nih.gov Catalysts based on palladium, rhodium, and copper have been instrumental in developing novel synthetic routes through mechanisms like C-H activation, cross-coupling, and cycloaddition reactions. nih.govmdpi.comresearchgate.net

Palladium-Catalyzed Reactions: Palladium is a versatile catalyst used in various pyrazole syntheses. nih.gov Methods include the coupling of aryl triflates with pyrazole derivatives to form N-arylpyrazoles, employing ligands like tBuBrettPhos to achieve high yields even with sterically hindered substrates. acs.org Another strategy involves the pyrazole-directed C-H bond arylation to create β-phenethylamines, a significant functionality in pharmaceuticals. nih.gov Palladium catalysis also enables the N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes, offering excellent regioselectivity and high atom economy. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled unique cascade reactions for synthesizing highly substituted pyrazoles. acs.orgacs.org One notable method is the addition-cyclization of hydrazines with alkynes, which proceeds under mild conditions and involves an unexpected C-N bond cleavage and subsequent intramolecular cyclization. acs.orgacs.orgorganic-chemistry.org This approach provides a concise and effective protocol for constructing complex pyrazole structures. acs.orgacs.org Rhodium(III)-catalyzed C-H bond activation has also been used to synthesize 4-heteroaryl pyrazoles from 2-aryl-3H-indoles and diazopyrazolones. rsc.org

Copper-Catalyzed Reactions: Due to its low cost and effectiveness, copper is an attractive catalyst in organic synthesis. thieme-connect.com Copper-catalyzed methods for pyrazole synthesis include relay oxidation strategies where oxime acetates, amines, and aldehydes undergo cascade reactions to form pyrazolines, which are then dehydrogenated to pyrazoles. rsc.org Another approach is the sydnone-alkyne cycloaddition reaction, which offers a robust, one-pot route to 1,4-disubstituted pyrazoles from readily available arylglycines. acs.org Copper catalysts also mediate the electrophilic cyclization of α,β-alkynic hydrazones and promote the aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates. organic-chemistry.orgacs.org

Development of Metal-Free Approaches for Pyrazole Systems

While transition-metal catalysis offers significant advantages, metal-free synthesis is gaining traction due to benefits like reduced cost, lower toxicity, and simplified purification processes. These methods often rely on cyclization reactions promoted by common reagents or specific reaction conditions.

One innovative metal-free strategy is the temperature-controlled divergent synthesis of pyrazoles from α,β-alkynic hydrazones via electrophilic cyclization. nih.gov By simply adjusting the reaction temperature in solvents like ethanol, either pyrazoles or 1-tosyl-1H-pyrazoles can be obtained in moderate to excellent yields without the need for a metal catalyst or an oxidant. nih.gov

Another powerful metal-free technique is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. nih.govbeilstein-journals.org A regioselective procedure for synthesizing 3,4-diaryl-1H-pyrazoles involves the reaction of tosylhydrazones with nitroalkenes under mild conditions. rsc.orgrsc.org This approach is versatile, allowing for the incorporation of various functional groups and even heterocyclic rings into the pyrazole core. rsc.orgrsc.org Similarly, α,β-unsaturated N-tosylhydrazones can react with N-heteroaryl chlorides to yield N-heteroaryl pyrazole derivatives. nih.gov The electrophilic cyclization of α,β-alkynic hydrazones can also be promoted by molecular iodine, a readily available and inexpensive reagent, to produce 4-iodopyrazoles in high yields. nih.gov

Exploration of Photoredox and Other Advanced Reaction Types

Visible-light photoredox catalysis has emerged as a sustainable and powerful tool in organic synthesis, enabling reactions under exceptionally mild conditions. rsc.org This approach has been successfully applied to the synthesis of pyrazole derivatives, offering green and efficient pathways. organic-chemistry.orgacs.org

One such method involves the aerobic annulation of hydrazine with various Michael acceptors. organic-chemistry.org Using a photocatalyst, hydrazine is oxidized to diazene, which then undergoes addition and cyclization to form polysubstituted pyrazoles in good to excellent yields, with air serving as the terminal oxidant. organic-chemistry.orgacs.org

A more complex "relay" visible-light photoredox catalysis strategy has been developed for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. This process involves three distinct photocatalytic cycles cooperating in a single reaction to achieve the pyrazole scaffold with high efficiency. acs.org

Another innovative approach combines a photoclick cycloaddition with a photocatalyzed oxidative deformylation reaction. organic-chemistry.orgacs.org This domino sequence uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde acts as a photoremovable directing group, leading to a regioselective synthesis of pyrazoles. acs.org This protocol is notable for its use of an inexpensive organic photocatalyst like eosin (B541160) Y under green-light irradiation. acs.org

Chemical Reactivity and Transformation Pathways of Ethyl 4 Nitro 1h Pyrazol 3 Yl Acetate and Analogues

Chemical Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole (B372694) ring and serves as a versatile handle for synthetic modifications.

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding ethyl (4-amino-1H-pyrazol-3-yl)acetate, a key building block for more complex heterocyclic systems. This conversion can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other sensitive functional groups. wikipedia.orgresearchgate.net

Common methods for the reduction of aromatic and heteroaromatic nitro compounds are applicable to ethyl (4-nitro-1H-pyrazol-3-yl)acetate. These methods include catalytic hydrogenation and chemical reduction. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a highly efficient method. researchgate.net

Chemical reduction offers a wide array of options. A classic and effective method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). researchgate.net Another common reagent is tin(II) chloride (SnCl₂), which is particularly useful for its chemoselectivity, often leaving other reducible groups like esters intact. researchgate.net For instance, the combination of SnCl₂ with sodium borohydride (B1222165) (NaBH₄) has been shown to preferentially reduce aryl-nitro groups. researchgate.net Similarly, a system of NaBH₄ in the presence of transition metal complexes like Ni(PPh₃)₄ can be used to reduce nitroaromatic compounds to their corresponding amines in an ethanol (B145695) solvent. jsynthchem.com

The resulting 4-aminopyrazole derivatives are valuable intermediates. For example, they are utilized in the synthesis of compounds like Sildenafil and Allopurinol. mdpi.com

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂/Pd/C or PtO₂ | Hydrogen gas pressure, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction. | wikipedia.orgresearchgate.net |

| Fe/HCl or Zn/HCl | Aqueous acidic medium, often heated. | Classical, cost-effective method. | researchgate.net |

| SnCl₂·2H₂O | Acidic (HCl) or non-acidic (ethanol) medium. | Mild conditions, good chemoselectivity. | researchgate.net |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent, room temperature. | Novel system for enhancing NaBH₄'s reducing power. | jsynthchem.com |

| Na₂S·9H₂O | DMF, 60°C | Can be selective in certain cases. | researchgate.net |

Beyond reduction to amines, the nitro group on a pyrazole ring can participate in transformations that generate highly reactive intermediates. While direct transformation of the nitro group itself is one pathway, it often acts in concert with an adjacent functional group. A notable example is the generation of a pyrazole nitrene from an ortho-azidonitro derivative. mdpi.com

Such transformations highlight the potential of the nitro group to facilitate complex molecular rearrangements and the formation of unique heterocyclic structures, moving beyond simple reduction chemistry.

Chemical Reactivity of the Ester Moiety

The ethyl acetate (B1210297) group at the 3-position of the pyrazole ring provides another site for chemical modification, primarily through reactions typical of carboxylic esters.

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, (4-nitro-1H-pyrazol-3-yl)acetic acid. This transformation can be accomplished under either acidic or basic conditions. openstax.org

Basic hydrolysis, also known as saponification, is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. openstax.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that then collapses to yield the carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to give the final carboxylic acid product. openstax.org

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and water. This reaction is the reverse of Fischer esterification. The acid protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by water. openstax.org The resulting carboxylic acids, such as 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, are important intermediates for further derivatization, for example, through amide bond formation. sigmaaldrich.com

| Reaction Type | Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Basic Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ | Carboxylate salt | Carboxylic acid | openstax.org |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., HCl(aq) or H₂SO₄(aq)), Heat | Not applicable | Carboxylic acid | openstax.org |

The ester group, and particularly the adjacent α-methylene group (the CH₂ between the pyrazole ring and the carbonyl), can participate in various condensation reactions. The protons on this methylene (B1212753) group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.

While specific examples for this compound are not prevalent, the reactivity can be inferred from analogous compounds like ethyl acetoacetate. Such compounds are well-known to participate in multi-component condensation reactions. For instance, the four-component reaction between an aromatic aldehyde, malononitrile (B47326), ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) is a common method for synthesizing pyranopyrazole derivatives. researchgate.netorgchemres.org This suggests that the ester functionality and the active methylene group in pyrazole acetate derivatives are amenable to complex condensation cascades for the construction of fused heterocyclic systems.

Pyrazole Ring Rearrangements and Cyclizations

Functionalized pyrazoles, including derivatives of this compound, can serve as precursors for pyrazole ring rearrangements and for the construction of fused bicyclic systems (pyrazoloazines).

One of the most significant applications is in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] mdpi.comnih.govnih.govtriazines. researchgate.net These transformations typically begin with the conversion of the nitro group to an amino group, as described in section 3.1.1. The resulting ethyl (4-amino-1H-pyrazol-3-yl)acetate or its derivatives can then undergo cyclization. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can be diazotized and coupled with active methylene compounds, followed by cyclization to form pyrazolo[5,1-c] mdpi.comnih.govnih.govtriazine derivatives. researchgate.net

Furthermore, more unusual rearrangements can occur, often proceeding through high-energy intermediates. As mentioned previously, the formation of a pyrazole nitrene can initiate a cascade of reactions, including ring-opening and recyclization, leading to novel molecular scaffolds. mdpi.com In other instances, the synthesis of the pyrazole ring itself can involve the elimination of a leaving group from a pyrazoline intermediate, which constitutes a transformation pathway to the final aromatic pyrazole system. nih.gov These reactions underscore the synthetic versatility of the pyrazole core when appropriately substituted.

Mechanistic Studies of Rearrangement Processes in Substituted Pyrazoles

Rearrangement reactions are fundamental transformation pathways for heterocyclic systems, allowing for the generation of diverse structural isomers. In substituted pyrazoles, several types of rearrangements have been studied, offering insight into the potential transformations of this compound analogues.

One of the most well-known rearrangements in nitrogen-containing heterocycles is the Dimroth rearrangement . This process typically involves the translocation of endocyclic and exocyclic nitrogen atoms. wikipedia.orgresearchgate.net In the context of pyrazoles, this could involve the opening of the pyrazole ring and subsequent re-closure to form an isomeric heterocycle. The mechanism is often facilitated by protonation, leading to a ring-opened intermediate that can undergo bond rotation and tautomerization before ring closure. beilstein-journals.org The driving force for the Dimroth rearrangement is the formation of a more thermodynamically stable isomer. researchgate.net Substituents play a critical role; for instance, the rearrangement rates of 1,2-dihydro-2-imino-1-methyl-5-(p-substituted phenyl)pyrimidines are influenced by the electronic effects of the para-substituents on the phenyl ring. rsc.org

Another significant rearrangement is the Boulton-Katritzky rearrangement , which is a valuable method for the recyclization of heterocyclic systems containing an N-O bond. beilstein-journals.org This rearrangement has been utilized to convert 1,2,4-oxadiazoles into various five-membered nitrogen-containing heterocycles. beilstein-journals.orglookchem.comresearchgate.net The reaction can be promoted by acids, bases, or thermal and photochemical conditions. beilstein-journals.orgorganic-chemistry.org For a pyrazole derivative to undergo a similar rearrangement, it would require a precursor with an appropriate side chain that could interact with the ring nitrogen atoms to facilitate a ring transformation.

Specifically relevant to nitro-substituted pyrazoles is the thermal rearrangement of N-nitropyrazoles . Studies have shown that 1-nitropyrazole (B188897) can rearrange to 3-nitropyrazole at elevated temperatures in high-boiling point solvents. fx361.comresearchgate.net Mechanistic investigations suggest that this transformation proceeds via a lookchem.comnih.gov sigmatropic migration of the nitro group. acs.org This type of rearrangement is crucial for the synthesis of specific nitropyrazole isomers that are not accessible through direct nitration. guidechem.com While this compound is a C-nitrated pyrazole, the study of N-nitropyrazole rearrangements provides valuable information on the mobility of the nitro group within the pyrazole system under thermal stress.

| Rearrangement Type | General Mechanism | Key Intermediates | Driving Force |

| Dimroth Rearrangement | Ring opening, bond rotation, and re-closure involving heteroatoms. wikipedia.orgbeilstein-journals.org | Diazo intermediates, aminoaldehydes. wikipedia.org | Formation of a more stable tautomer/isomer. researchgate.net |

| Boulton-Katritzky Rearrangement | Recyclization of systems containing an N-O bond. beilstein-journals.org | Nitrile ylides or similar open-chain species. | Formation of diverse five-membered heterocycles. beilstein-journals.orglookchem.com |

| N-Nitropyrazole Rearrangement | Thermal lookchem.comnih.gov sigmatropic migration of a nitro group from N1 to a ring carbon. acs.org | Transition state involving a bridged nitro group. | Access to thermodynamically stable C-nitropyrazole isomers. fx361.comresearchgate.net |

Intramolecular and Intermolecular Cyclization Reactions Forming Fused Pyrazole Systems

The functional groups on the pyrazole ring of this compound, specifically the ester moiety, provide a handle for intramolecular and intermolecular cyclization reactions, leading to the formation of fused pyrazole systems. These fused heterocycles, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, are of significant interest in medicinal and materials chemistry. kau.edu.samdpi.com

One common strategy involves the intramolecular cyclization of appropriately ortho-substituted precursors. For instance, the cyclization of ortho-substituted nitroarenes and nitroheteroarenes is a convenient route to fused pyrazoles and their N-oxides. osi.lv In a similar vein, the acetate side chain in this compound could be modified to contain a nucleophilic group that could attack the pyrazole ring or an adjacent functional group to form a new ring.

Vinyldiazoacetates have been shown to undergo thermal electrocyclization to form substituted pyrazoles, demonstrating a pathway for forming the pyrazole ring itself via intramolecular cyclization. researchgate.netchemrxiv.org More relevant to pre-formed pyrazoles, electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine is an effective method for synthesizing 4-iodopyrazoles, which can then be further functionalized. acs.org

The synthesis of fused pyrazole systems often relies on the reactivity of functional groups attached to the pyrazole core. For example, 5-aminopyrazole derivatives are versatile starting materials for synthesizing a wide range of fused systems. mdpi.com The amino group can react with various electrophiles in condensation reactions to build new heterocyclic rings onto the pyrazole scaffold. While the subject compound does not possess an amino group, the acetate group could be converted to a hydrazide or other reactive species. This derivative could then undergo cyclization with diketones or other bifunctional reagents to form fused pyrazolo[3,4-d]pyrimidine or similar systems.

| Fused System | Synthetic Strategy | Precursor Requirement | Example Reaction |

| Pyrazolopyridines | Condensation of aminopyrazoles with 1,3-dicarbonyl compounds. kau.edu.sa | Aminopyrazole, β-ketoester. | Reaction of 5-amino-3-methyl-1H-pyrazole with ethyl acetoacetate. |

| Pyrazolopyrimidines | Reaction of aminopyrazoles with β-ketoesters or malononitrile derivatives. mdpi.com | Aminopyrazole, malononitrile. | Cyclocondensation of 5-aminopyrazole-4-carbonitrile with α,β-unsaturated ketones. nih.gov |

| Pyrazolotriazines | Diazotization of aminopyrazoles followed by coupling and cyclization. rsc.org | Aminopyrazole. | Reaction of 5-aminopyrazole with nitrous acid and a coupling partner. |

| Indazoles (fused pyrazoles) | Intramolecular cyclization of ortho-substituted nitroarenes. osi.lv | ortho-alkyl nitroarene. | Reductive cyclization of o-nitrotoluene derivatives. |

Electrophilic Aromatic Substitution: Halogenation and Sulfonation at Pyrazole C4 Position

Electrophilic aromatic substitution is a characteristic reaction of aromatic rings, including pyrazole. The regioselectivity of this reaction on the pyrazole ring is well-established. Due to the electronic distribution in the pyrazole ring, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. nih.gov

However, in the case of this compound, the C4 position is already occupied by a nitro group (NO₂). The nitro group is a powerful deactivating group and a meta-director in typical aromatic systems. Its strong electron-withdrawing nature significantly reduces the electron density of the pyrazole ring, making further electrophilic substitution reactions challenging. The ethyl acetate group at the C3 position is also an electron-withdrawing group, further deactivating the ring. Consequently, electrophilic halogenation or sulfonation on the pyrazole ring of this specific compound would be expected to be very difficult to achieve under standard conditions.

For unsubstituted or activated pyrazoles, halogenation and sulfonation proceed readily at the C4 position.

Halogenation: Pyrazoles react with N-halosuccinimides (NXS, where X = Cl, Br) in solvents like carbon tetrachloride or water to yield 4-halopyrazoles in excellent yields. researchgate.net Electrochemical methods have also been developed for the selective halogenation of pyrazolones at the C4 position. rsc.org These reactions typically proceed under mild conditions without the need for a catalyst. researchgate.net

Sulfonation: Treatment of pyrazole with fuming sulfuric acid (H₂SO₄/SO₃) results in the formation of pyrazole-4-sulfonic acid. masterorganicchemistry.com This reaction is reversible; the sulfonic acid group can be removed by treatment with hot aqueous acid. libretexts.org

The directing effects in a hypothetical electrophilic attack on this compound would be complex. The N1-H is activating and ortho-, para-directing (to C5 and C3). The N2 atom is deactivating. The C3-acetate group is deactivating and meta-directing (to C5). The C4-nitro group is strongly deactivating and would direct to the C5 position (meta to itself, but this position is already influenced by other groups). Given the combined deactivating effect of both the nitro and acetate groups, the pyrazole ring is highly deactivated towards electrophilic attack.

| Reaction | Reagents | Typical Product (for unsubstituted pyrazole) | Influence of Substituents on this compound |

| Halogenation | N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS). researchgate.net | 4-Halopyrazole. researchgate.net | Highly disfavored due to strong deactivation of the ring by NO₂ and acetate groups. C4 position is blocked. |

| Sulfonation | Fuming H₂SO₄ (oleum). masterorganicchemistry.com | Pyrazole-4-sulfonic acid. rsc.org | Highly disfavored due to strong deactivation of the ring. C4 position is blocked. |

Investigation of Compound Stability and Degradation Profiles

The stability of a chemical compound is a critical parameter, influencing its storage, handling, and environmental fate. For nitropyrazole derivatives, stability is often discussed in the context of their application as energetic materials, where thermal stability is paramount. nih.govresearchgate.net

Nitropyrazoles are generally considered to be aromatic, stable compounds characterized by resistance to oxidation, heat, and hydrolysis. nih.gov The stability is attributed to the aromaticity of the pyrazole ring and the presence of strong covalent bonds. The introduction of multiple nitro groups can decrease thermal stability, although many polynitro pyrazoles still exhibit high decomposition temperatures. researchgate.netacs.org For instance, dipotassium (B57713) 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole is reported to have good thermal stability with a decomposition temperature of 202 °C. acs.org Azido (B1232118) derivatives of nitropyrazoles also tend to show good thermal stabilities. mdpi.com

The degradation of this compound can be considered from two perspectives: thermal decomposition and biodegradation.

Thermal Stability: Based on general trends for nitropyrazoles, this compound is expected to be a thermally stable compound. nih.gov Decomposition at elevated temperatures would likely involve the loss of the nitro group and the fragmentation of the ethyl acetate side chain. The specific decomposition pathway and products would require experimental analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Biodegradation: The environmental fate of nitroaromatic compounds is a significant area of research. Bacteria have evolved diverse pathways to metabolize these synthetic compounds. nih.gov The degradation of nitroaromatics can proceed via oxidative or reductive pathways.

Reductive Pathways: A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. These reduced intermediates can then be incorporated into metabolic pathways. researchgate.net

Oxidative Pathways: Some bacteria can initiate degradation by dioxygenase-catalyzed removal of the nitro group, typically leading to the formation of catechols, which are then processed through ring-cleavage pathways. researchgate.net

The presence of the ester group in this compound introduces another potential site for initial biological attack. Hydrolysis of the ester to the corresponding carboxylic acid by esterase enzymes is a common metabolic reaction. Following ester hydrolysis, the resulting pyrazole-3-acetic acid derivative would still contain the recalcitrant nitro-substituted pyrazole core, which would likely require specialized microbial pathways for further degradation. scirp.org

| Stability/Degradation Aspect | Influencing Factors | Potential Pathway/Outcome |

| Thermal Stability | Aromaticity of pyrazole ring, C-NO₂ bond energy. nih.govresearchgate.net | Decomposition at high temperatures, likely involving loss of NO₂ and fragmentation of the side chain. |

| Hydrolytic Stability | pH, temperature. | The ethyl ester is susceptible to acid- or base-catalyzed hydrolysis to form (4-nitro-1H-pyrazol-3-yl)acetic acid. scirp.org |

| Biodegradation (Reductive) | Availability of electron donors, microbial nitroreductases. nih.gov | Reduction of NO₂ to NH₂, followed by further metabolism. |

| Biodegradation (Oxidative) | Microbial dioxygenases. researchgate.net | Oxidative removal of the nitro group, potentially leading to ring cleavage. |

| Biodegradation (Ester Hydrolysis) | Microbial esterases. scirp.org | Hydrolysis of the ethyl ester to the carboxylic acid as an initial step. |

Mechanistic and Kinetic Investigations in Pyrazole Chemistry Relevant to Ethyl 4 Nitro 1h Pyrazol 3 Yl Acetate

Elucidation of Comprehensive Reaction Mechanisms in Pyrazole (B372694) Formation

The most common route to the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, often referred to as the Knorr pyrazole synthesis. researchgate.netiscre28.org The mechanism of this reaction has been a subject of detailed investigation, revealing a multi-step process.

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. mdpi.com Studies have shown that the reaction often proceeds through a 5-hydroxypyrazoline intermediate, which in some cases can be isolated and characterized. researchgate.net The rate-determining step of the reaction can shift depending on the reaction conditions, particularly the pH of the medium. researchgate.net

For instance, the reaction can be proposed to proceed through a tandem cyclization and a 1,5-H shift. researchgate.net Alternative mechanisms have also been explored, such as a titanium-mediated multicomponent oxidative coupling of alkynes, nitriles, and Ti imido complexes, which forms the N-N bond in the final step via oxidation-induced coupling. nih.govnih.gov This method avoids the use of hydrazine reagents. nih.gov Mechanistic investigations using techniques like deuterium (B1214612) labeling and control experiments have helped to rationalize the reaction pathways and understand the underlying transformations. mdpi.com

A proposed general mechanism for the acid-catalyzed Knorr pyrazole synthesis is as follows:

Activation of Carbonyl: One of the carbonyl groups of the 1,3-dicarbonyl compound is protonated by the acid catalyst, increasing its electrophilicity.

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Dehydration and Imine Formation: The intermediate loses a molecule of water to form a hydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl carbon in an intramolecular fashion, forming a five-membered ring intermediate (a hydroxypyrazoline).

Final Dehydration: A second dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring. researchgate.net

The specific pathway and the stability of intermediates can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine. researchgate.net

Quantitative Kinetic Studies and Factors Influencing Reaction Rates

Kinetic studies provide quantitative insights into the factors that control the speed of pyrazole formation. The reaction is typically found to be first-order with respect to both the 1,3-dicarbonyl compound and the hydrazine. researchgate.net Reaction rates can vary significantly—by as much as 1000-fold—depending on the substituents on the reactants and the acidity of the reaction medium. researchgate.net

The electronic nature of substituents on both the hydrazine and the dicarbonyl precursor profoundly impacts the reaction rate. Electron-withdrawing groups (EWGs) on the β-carbon of the dicarbonyl compound can accelerate the reaction by increasing the electrophilicity of the reaction center, thus facilitating the initial nucleophilic attack by hydrazine. researchgate.net Conversely, electron-donating groups (EDGs) can slow down this step.

Quantitative structure-activity relationship (QSAR) studies, particularly using the Hammett equation, have been employed to correlate reaction rates with substituent electronic effects. The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

Kinetic studies on the synthesis of pyranopyrazoles, a related heterocyclic system, have demonstrated a reliable correlation between the logarithm of the rate constant (log k) and the substituent constant (σ). tandfonline.com A positive value for the reaction constant (ρ = +1.1003) was observed, indicating that the reaction is accelerated by electron-withdrawing groups and that a positive charge develops in the transition state of the rate-determining step. tandfonline.com This supports a mechanism where nucleophilic attack is a key kinetic event. researchgate.nettandfonline.com

Table 1: Hammett Correlation Data for a Pyrazole-related Synthesis

| Parameter | Value | Interpretation |

|---|---|---|

| Reaction Constant (ρ) | +1.1003 | Reaction is accelerated by electron-withdrawing groups. |

| Correlation Coefficient (r) | 0.990 | Excellent correlation between log k and σ. |

Thermodynamic parameters of activation, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper mechanistic understanding. These parameters are calculated from the temperature dependence of the reaction rate constant using the Eyring equation.

High activation Gibbs energies, in the range of 50–70 kcal/mol, have been calculated for certain pyrazole isomerizations, which can be overcome through high-temperature synthesis conditions. nih.gov For the alkylation of pyrazole, activation energies have been calculated to be as low as 6.4 kcal/mol for N1 methylation and 9.4 kcal/mol for N2 methylation, indicating a relatively low energy barrier for these transformations. wuxiapptec.com

Kinetic investigations into the formation of pyranopyrazoles revealed extremely large negative values for the entropy of activation (ΔS‡). tandfonline.com This is characteristic of a transition state that is much more ordered than the reactants, which is consistent with a mechanism involving the association of multiple molecules in the rate-determining step (e.g., a bimolecular nucleophilic addition). tandfonline.com

Table 2: Representative Activation Parameters for Pyrazole Reactions

| Reaction Type | Parameter | Value Range | Reference |

|---|---|---|---|

| Pyrazole Isomerization | ΔG‡ | 50 - 70 kcal/mol | nih.gov |

| Pyrazole Alkylation (N1) | ΔEa | ~6.4 kcal/mol | wuxiapptec.com |

| Pyrazole Alkylation (N2) | ΔEa | ~9.4 kcal/mol | wuxiapptec.com |

| Pyranopyrazole Formation | ΔS‡ | Extremely large negative values | tandfonline.com |

Understanding Regioselectivity and Stereoselectivity in Pyrazole Derivatization

When an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine, the formation of two possible regioisomers can occur. researchgate.net The control of regioselectivity is a significant challenge in pyrazole synthesis. The outcome is determined by a combination of steric and electronic factors, which dictate the initial site of nucleophilic attack by the hydrazine. researchgate.net

The greater electrophilic character of one carbonyl group over the other will favor attack at that site. For example, in a dicarbonyl compound containing a trifluoroacetyl group, the strong electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl carbon highly electrophilic, directing the initial hydrazine attack to this position. researchgate.netnih.gov

The choice of solvent can also dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to significantly increase the regioselectivity in pyrazole formation compared to reactions run in ethanol (B145695). conicet.gov.ar This effect is attributed to the unique properties of fluorinated alcohols, such as their high hydrogen-bond donating ability, which can selectively stabilize certain transition states. conicet.gov.ar

Furthermore, the regioselectivity can be dependent on the electronic character of substituents on the phenylhydrazine (B124118) reactant. researchgate.net Base-promoted regio-divergent cyclization methods have also been developed to afford different isomers by carefully choosing the reaction conditions. rsc.org

While stereoselectivity is less commonly a factor in the formation of the aromatic pyrazole ring itself, it becomes critical in the synthesis of pyrazole derivatives where chiral centers are present, such as in pyrazolines or in substituents attached to the pyrazole ring. In such cases, stereoselective synthesis methods are employed to control the spatial arrangement of atoms. researchgate.net

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Effect on Regioselectivity | Example/Explanation |

|---|---|---|

| Electronic Effects of Substituents | Directs initial nucleophilic attack. | Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl enhance the electrophilicity of the adjacent carbonyl, favoring attack at that site. researchgate.net |

| Steric Hindrance | Can hinder attack at a more sterically crowded carbonyl group. | Bulky substituents on the dicarbonyl or hydrazine can favor the formation of the less sterically hindered regioisomer. researchgate.net |

| Solvent | Can dramatically alter the isomeric ratio. | Fluorinated alcohols (TFE, HFIP) can significantly improve regioselectivity compared to ethanol. conicet.gov.ar |

| Catalyst/Reagent | Can promote specific reaction pathways. | Base-promoted reactions can offer regio-divergent synthesis pathways. rsc.org |

| pH | Can influence the rate-determining step and active nucleophile/electrophile species. | Changes in acidity can shift the reaction mechanism and thus the regiochemical outcome. researchgate.net |

Computational and Theoretical Chemistry Studies on Nitro Substituted Pyrazoles

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and molecular properties of nitropyrazole derivatives. These methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional shape.

For nitropyrazoles, DFT calculations reveal key structural features. The pyrazole (B372694) ring itself is an aromatic five-membered heterocycle. mdpi.com The introduction of a nitro (NO₂) group at the C4 position significantly influences the electronic distribution within the ring. Studies on related compounds, such as 3,4,5-trinitropyrazole and 4-chloro-3,5-dinitropyrazole, have been performed using DFT methods (e.g., B3LYP/6-31G*) to analyze their three-dimensional and electronic structures. researchgate.net These calculations show that the nitro group is often nearly coplanar with the pyrazole ring, a conformation stabilized by intramolecular interactions. mdpi.com For instance, in the crystal structure of some mononitrated pyrazoles, the torsion angle between the pyrazole ring and the nitro group is minimal (e.g., C2–C1–N3–O2 of 3.0°). mdpi.com

The electronic properties, such as the distribution of electron density and molecular orbital energies (HOMO and LUMO), are also determined. The nitro group, being a strong electron-withdrawing group, lowers the energy of the molecular orbitals and creates a significant dipole moment. The calculated bond lengths within the pyrazole ring of substituted pyrazoles are consistent with their aromatic character. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for Substituted Nitropyrazoles Data is illustrative, based on findings for analogous compounds.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| N1–N2 Bond Length | 1.33 - 1.35 Å | Indicates the bond order between the two nitrogen atoms. |

| C3–N2 Bond Length | 1.33 - 1.36 Å | Reflects the connection of the carbon atom to the pyrazole ring. |

| C4–C5 Bond Length | 1.36 - 1.39 Å | Consistent with an aromatic C-C bond within the heterocycle. |

| C4–N(nitro) Bond Length | 1.45 - 1.48 Å | Represents the linkage of the electron-withdrawing nitro group. |

| Ring-NO₂ Torsion Angle | < 10° | Low torsion angles suggest a high degree of planarity. mdpi.com |

Molecular Modeling and Simulations of Chemical Reactivity

Molecular modeling techniques are crucial for simulating and predicting the chemical reactivity of compounds like ethyl (4-nitro-1H-pyrazol-3-yl)acetate. Reactivity is largely governed by the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how the molecule will interact with other chemical species.

For nitropyrazoles, the electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making the pyrazole ring susceptible to nucleophilic attack. researchgate.net Quantum chemical calculations can map the electrostatic potential (ESP) onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In the case of a 4-nitropyrazole, the area around the nitro group and the pyrazole ring carbons would be identified as electrophilic sites. Conversely, the oxygen atoms of the nitro and acetate (B1210297) groups would be electron-rich.

Simulations can predict sites for both electrophilic and nucleophilic attack. For the pyrazole ring, positions C3 and C5 are typically susceptible to nucleophilic attack, while C4 is the primary site for electrophilic attack. researchgate.net The presence of the nitro group at C4 deactivates this position for further electrophilic substitution but enhances the electrophilicity of the other ring carbons. nih.gov

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping potential energy surfaces. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. For nitropyrazoles, this approach has been used to study synthesis reactions, rearrangements, and decomposition pathways. fx361.comnih.gov

For example, the synthesis of 3-nitropyrazole is known to proceed through a thermal rearrangement of N-nitropyrazole. nih.govresearchgate.net DFT calculations have been employed to investigate this reaction, identifying the transition states and intermediates involved. fx361.com The calculations confirmed that the reaction proceeds through two transition states and one intermediate, providing a detailed mechanistic picture that is difficult to obtain through experimental means alone. fx361.com

Similarly, computational studies can predict the regioselectivity of reactions. For instance, the reaction of nitrylimines with nitropropenes to form pyrazoles has been studied theoretically, explaining the observed regioselectivity and the subsequent elimination of side products to yield the final aromatic pyrazole. nih.gov For this compound, theoretical studies could model its synthesis, such as the nitration of the parent ethyl (1H-pyrazol-3-yl)acetate, predicting the most likely isomer to form and the energy barriers for the reaction.

Derivation of Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of a parent molecule in silico and calculating its properties, computational chemistry can establish clear structure-activity relationships (SAR) or structure-property relationships. For the pyrazole scaffold, SAR studies are common for optimizing biological activity or material properties. nih.govresearchgate.net

Computational data can quantify the effect of substituents on the pyrazole ring. For example, studies on meprin inhibitors showed that introducing different residues at positions 3 and 5 of the pyrazole core significantly altered binding affinity. nih.gov The size and electronic nature of these substituents, which can be quantified through calculated parameters like molecular volume, charge distribution, and orbital energies, directly correlate with inhibitory activity.

In the context of this compound, computational SAR could involve:

Varying the ester group: Replacing the ethyl group with methyl, propyl, or other functionalities to see how it affects solubility and steric hindrance.

Modifying the C3 substituent: Changing the length or branching of the acetate side chain to analyze its impact on conformational flexibility and potential interactions with a biological target.

Changing the C4 substituent: Replacing the nitro group with other electron-withdrawing (e.g., cyano) or electron-donating groups to modulate the electronic properties of the entire molecule.

These theoretical modifications generate a dataset from which relationships between specific structural features and a desired outcome (e.g., reactivity, binding affinity) can be derived.

In Silico Studies of Molecular Interactions with Biological Macromolecules (e.g., Enzyme Active Sites)

In silico techniques, particularly molecular docking, are powerful tools for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme's active site. nih.govijpbs.com This process involves computationally placing the ligand (the pyrazole derivative) into the binding site of a macromolecule (the receptor) and evaluating the fit and interaction energy.

The process typically involves:

Model Preparation: A 3D model of this compound is generated and its energy is minimized. A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: The ligand is placed into the defined active site of the receptor, and an algorithm samples numerous possible conformations and orientations.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Studies on other nitropyrazole derivatives have successfully used this approach. For example, 4-nitro-N-1H-pyrazol-3-ylbenzamide was docked against the SARS-CoV-2 main protease, revealing favorable binding scores and identifying key interactions that stabilize the ligand-protein complex. nih.gov Similar docking studies on pyrazole derivatives have been used to screen for potential inhibitors of fungal enzymes and for the treatment of glaucoma. ijpbs.comijnrd.org These studies demonstrate the utility of in silico screening to prioritize compounds for further experimental testing. nih.govresearchgate.net

Table 2: Illustrative Output from a Molecular Docking Simulation This table represents a hypothetical docking study of this compound against a protein target.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -8.2 kcal/mol | A strong negative value suggests favorable and stable binding. |

| Interacting Residues | TYR 237, HIS 41, GLU 166 | Amino acids in the active site that form contacts with the ligand. |

| Hydrogen Bonds | O(nitro)...H-N(TYR 237) | The nitro group's oxygen acts as a hydrogen bond acceptor. |

| O(carbonyl)...H-N(HIS 41) | The carbonyl oxygen of the acetate group acts as a hydrogen bond acceptor. | |

| Hydrophobic Interactions | Pyrazole Ring...LEU 141 | The aromatic pyrazole ring interacts with a nonpolar amino acid residue. |

Advanced Derivatives and Structural Analogues of Ethyl 4 Nitro 1h Pyrazol 3 Yl Acetate in Chemical Research

Design and Synthesis of Polysubstituted Pyrazoles

The synthesis of polysubstituted pyrazoles is a fundamental area of research, enabling the exploration of structure-activity relationships. A primary and historically significant method is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, first developed by Knorr. mdpi.com This approach allows for the creation of a variety of substituted pyrazoles, though it can sometimes result in a mixture of regioisomers. mdpi.com

Modern synthetic strategies have focused on improving efficiency, selectivity, and environmental friendliness. For instance, eco-friendly procedures have been developed using catalysts like lithium perchlorate (B79767) or nano-ZnO for the synthesis of pyrazole (B372694) derivatives from 1,3-diketones and hydrazines. nih.govmdpi.com Another powerful technique for introducing substituents is the Vilsmeier-Haack reaction, which can be used to install a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. This aldehyde functionality then serves as a handle for further modifications. nih.gov

The following table summarizes key synthetic approaches for polysubstituted pyrazoles.

| Synthetic Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Knorr Cyclocondensation | 1,3-Diketones + Hydrazine derivatives | Classic, versatile method for pyrazole ring formation. | mdpi.com |

| Catalytic Cyclocondensation | 1,3-Diketones + Hydrazine derivatives | Uses catalysts like nano-ZnO for improved yields (e.g., 95% for 3-methyl-1-phenyl-1H-pyrazol-5-ol). | nih.gov |

| Vilsmeier-Haack Reaction | Hydrazones | Introduces a formyl group onto the pyrazole scaffold, creating a reactive intermediate for further derivatization. | nih.gov |

| Silver-Catalyzed Reaction | N′-benzylidene tolylsulfonohydrazides + Ethyl 4,4,4-trifluoro-3-oxobutanoate | Provides a route to 5-aryl-3-trifluoromethyl pyrazoles through sequential nucleophilic addition, cyclization, and elimination. | mdpi.com |

Pyrazole Derivatives Incorporating Diverse Heteroaromatic and Aliphatic Substitutions

The functionalization of the pyrazole core with various aliphatic and heteroaromatic groups is a key strategy for modulating molecular properties. researchgate.net The introduction of these substituents can significantly influence a compound's biological activity and pharmacokinetic profile.

Palladium-catalyzed cross-coupling reactions are highly effective for creating C-C bonds, allowing for the site-selective introduction of different aryl and heteroaryl substituents onto the pyrazole nucleus. mdpi.com This method offers a versatile pathway to unsymmetrically substituted pyrazoles. Another approach involves using pyrazol-3-yldiazonium salts in Meerwein reactions with α,β-unsaturated compounds. This process yields pyrazole-containing building blocks that can be cyclized to form more complex heterocyclic systems, such as those containing 2-aminothiazole (B372263) or 3-aminothiophene rings. researchgate.net

The incorporation of fluorine-containing aliphatic groups, such as trifluoromethyl (CF₃), is particularly noteworthy. These groups can enhance properties like metabolic stability and binding affinity. nih.gov Silver-catalyzed reactions have been successfully employed to synthesize 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com

The table below details examples of pyrazole derivatization with various substituents.

| Substitution Type | Synthetic Strategy | Example of Substituent/Derivative | Reference |

|---|---|---|---|

| (Hetero)aryl | Site-selective Pd-catalyzed cross-coupling | Unsymmetrically 3,5-disubstituted pyrazoles with various aryl groups. | mdpi.com |

| Thiophene (B33073) | Reaction of pyrazole-4-carbaldehydes with 2-aminothiophene-3-carbonitrile (B183302) derivatives. | Pyrazole-derived thiophene compounds. | nih.gov |

| Trifluoromethyl | Silver-catalyzed reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate. | 5-Aryl-3-trifluoromethyl pyrazoles. | mdpi.com |

| Azetidine | Coupling of ethyl 1H-pyrazole-4-carboxylate with functionalized N-Boc-azetidines. | Pyrazole-azetidine hybrid molecules. | researchgate.net |

Formation of Novel Fused and Spiro Ring Systems Containing the Pyrazole Moiety

Building upon the pyrazole scaffold to create more complex, three-dimensional structures like fused and spiro ring systems is an advanced area of chemical synthesis. These rigid architectures are of great interest in drug design as they can orient substituents in specific spatial arrangements, potentially enhancing interaction with biological targets.

Fused Ring Systems: These are bicyclic or polycyclic systems where the pyrazole ring shares at least one bond with another ring. A notable method for their synthesis is the thermally induced reaction of alkyne-tethered diazo compounds, which can lead to fused 1H-pyrazoles in good to high yields. rsc.orgrsc.org Another strategy involves tandem reactions, such as the treatment of 3-formylchromones with 5-aminopyrazoles, which results in chromone-fused pyrazoles like chromeno[2,3-b]pyrazolo[4,3-e]pyridines. nih.gov

Spiro Ring Systems: In spiro compounds, two rings are connected through a single common atom. The synthesis of spiro-pyrazoles can be achieved through divergent pathways using similar starting materials as fused systems. For example, the thermal reaction of specific alkyne-tethered diazo compounds can be directed to form spiro-4H-pyrazole-oxindoles. rsc.orgrsc.org Furthermore, multi-component domino reactions provide an efficient route to complex spiroheterocycles. The one-pot reaction of hydrazine derivatives, malononitrile (B47326), isatin, and 1,3-dicarbonyl compounds can yield spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. tandfonline.com

The following table highlights methods for synthesizing these complex pyrazole structures.

| System Type | Synthetic Method | Example Product | Reference |

|---|---|---|---|

| Fused Pyrazole | Thermally induced cyclization of alkyne-tethered diazo compounds. | Fused 1H-pyrazoles. | rsc.orgrsc.org |

| Fused Pyrazole | Tandem reaction of 3-formylchromone with 5-aminopyrazole. | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. | nih.gov |

| Spiro Pyrazole | Thermally induced cyclization/migration of alkyne-tethered diazo compounds. | Spiro-4H-pyrazole-oxindoles. | rsc.orgrsc.org |

| Spiro Pyrazole | Four-component domino reaction. | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. | tandfonline.com |

Strategic Functional Group Interconversions on Pyrazole Scaffolds

Functional group interconversions (FGIs) are essential transformations that allow for the late-stage modification of complex molecules. On the pyrazole scaffold, FGIs enable the conversion of one functional group into another, providing access to derivatives that may not be accessible through direct synthesis. nih.gov

A significant example of such a transformation is the manipulation of nitro and azido (B1232118) groups. In a remarkable rearrangement, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid does not lead to the expected fused furoxan ring. Instead, it results in (5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate (B1210297). mdpi.com This reaction represents a formal conversion of an azide (B81097) group to an amine and a simultaneous C-H acetoxylation of the adjacent methyl group, all without the need for external reducing or oxidizing agents. mdpi.com This highlights the potential for adjacent functional groups on the pyrazole ring to participate in unusual and synthetically useful cascades. mdpi.com

Other strategic interconversions include the transformation of aldehyde groups, which can be introduced via the Vilsmeier-Haack reaction. nih.gov A formyl group can serve as a temporary directing group for reactions at other positions before being removed, or it can be converted into other functionalities like oximes or amines, further diversifying the available derivatives. researchgate.net

Analytical and Spectroscopic Characterization Methodologies in Pyrazole Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including ethyl (4-nitro-1H-pyrazol-3-yl)acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene protons of the acetate (B1210297) group (a singlet), and the proton on the pyrazole (B372694) ring (a singlet). The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the pyrazole ring.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the carbons of the ethyl group, the methylene and carbonyl carbons of the acetate moiety, and the carbons of the pyrazole ring. The position of the nitro group significantly influences the chemical shifts of the pyrazole ring carbons.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the complete structural assignment. For instance, in related nitropyrazole compounds, multinuclear NMR spectroscopy has been crucial for their thorough characterization. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.2-1.4 (triplet) | ~14 |

| CH₂ (ethyl) | ~4.1-4.3 (quartet) | ~62 |

| CH₂ (acetate) | ~3.8-4.0 (singlet) | ~35 |

| C=O (ester) | - | ~168 |

| C3-pyrazole | - | ~145 |

| C4-pyrazole | - | ~138 |

| C5-pyrazole | ~8.0-8.5 (singlet) | ~130 |

| NH-pyrazole | ~13.0-14.0 (broad singlet) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band is expected around 1730-1750 cm⁻¹ due to the C=O stretching of the ester group. The nitro group (NO₂) would exhibit two strong stretching vibrations, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). The N-H stretching of the pyrazole ring would appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching vibrations from the ethyl and methylene groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrazole ring vibrations. The symmetric stretching of the nitro group often gives a strong Raman signal.

In the characterization of similar pyrazole derivatives, IR spectroscopy has been routinely used to confirm the presence of these key functional groups. mdpi.comwisdomlib.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3100-3300 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (ester) | Stretching | 1730-1750 (strong) |

| C=N (pyrazole) | Stretching | 1460-1480 |

| NO₂ (nitro) | Asymmetric Stretching | 1520-1560 (strong) |

| NO₂ (nitro) | Symmetric Stretching | 1340-1380 (strong) |

Mass Spectrometry Techniques for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₉N₃O₄), the molecular weight is 199.16 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular mass, which can confirm the elemental composition.

The fragmentation of pyrazoles in mass spectrometry is influenced by the nature and position of the substituents. For a 4-nitropyrazole derivative, common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the pyrazole ring and the ethyl acetate side chain. The fragmentation patterns of various substituted pyrazoles have been studied in detail, providing a basis for interpreting the mass spectrum of the title compound.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 199 | [M]⁺ | Molecular Ion |

| 154 | [M - NO₂]⁺ | Loss of nitro group |

| 126 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide |

| 112 | [M - C₂H₅O₂]⁺ | Cleavage of the ethyl ester group |

| 97 | [C₄H₃N₂O₂]⁺ | Cleavage of the acetate side chain |

Chromatographic Methods for Purity Assessment and Complex Mixture Separation (HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The purity of the compound would be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of LC with the detection and identification power of MS. LC-MS is particularly useful for analyzing complex mixtures and for confirming the identity of the separated components. In the context of pyrazole research, LC-MS is used to monitor reaction progress and to identify byproducts. mdpi.com The methods often involve direct injection of the sample into the LC-MS/MS instrument for rapid analysis.

Table 4: Typical HPLC Method Parameters for Analysis of Pyrazole Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 237 nm or 254 nm) |

| Injection Volume | 10 - 20 µL |

Strategic Utility of Ethyl 4 Nitro 1h Pyrazol 3 Yl Acetate in Contemporary Organic Synthesis

Role as a Versatile Building Block for Diverse Complex Heterocyclic Architectures

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, and its derivatives are integral to the synthesis of numerous biologically active compounds. mdpi.com Ethyl (4-nitro-1H-pyrazol-3-yl)acetate serves as an exemplary building block, leveraging the inherent reactivity of its constituent parts to construct a wide array of complex heterocyclic systems. The presence of the nitro group, a versatile functional group, alongside the ester moiety, allows for sequential or one-pot reactions to build fused ring systems. frontiersin.org